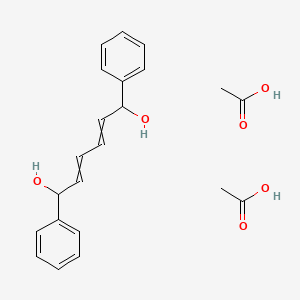![molecular formula C14H27AsO3Si2 B12575246 Bis[(trimethylsilyl)methyl] phenylarsonate CAS No. 188922-06-7](/img/structure/B12575246.png)
Bis[(trimethylsilyl)methyl] phenylarsonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(trimethylsilyl)methyl] phenylarsonate is an organoarsenic compound characterized by the presence of two trimethylsilyl groups attached to a methyl group, which is further bonded to a phenyl group containing an arsenate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(trimethylsilyl)methyl] phenylarsonate typically involves the reaction of phenylarsonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{PhAsO(OH)_2} + 2 \text{(CH}_3\text{)_3SiCl} \rightarrow \text{PhAsO(OCH}_3\text{)_2} + 2 \text{HCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(trimethylsilyl)methyl] phenylarsonate can undergo various chemical reactions, including:
Oxidation: The arsenate moiety can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the arsenate group can be achieved using reducing agents such as sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Trimethylsilyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of higher oxidation state arsenic compounds.
Reduction: Formation of arsenite derivatives.
Substitution: Formation of various organoarsenic compounds with different functional groups.
Applications De Recherche Scientifique
Bis[(trimethylsilyl)methyl] phenylarsonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing arsenic-containing functional groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing arsenic-based drugs and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Mécanisme D'action
The mechanism of action of Bis[(trimethylsilyl)methyl] phenylarsonate involves its interaction with molecular targets through the arsenate moiety. The trimethylsilyl groups provide steric protection and enhance the compound’s stability. The arsenate group can interact with various biological molecules, potentially inhibiting enzymes or altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trimethylsilyl)methyllithium: An organolithium compound with similar trimethylsilyl groups but different reactivity due to the presence of lithium.
Bis(trimethylsilyl)acetamide: Another organosilicon compound used in organic synthesis, but with different functional groups and applications.
Uniqueness
Bis[(trimethylsilyl)methyl] phenylarsonate is unique due to the presence of both trimethylsilyl and arsenate groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
188922-06-7 |
|---|---|
Formule moléculaire |
C14H27AsO3Si2 |
Poids moléculaire |
374.45 g/mol |
Nom IUPAC |
trimethyl-[[phenyl(trimethylsilylmethoxy)arsoryl]oxymethyl]silane |
InChI |
InChI=1S/C14H27AsO3Si2/c1-19(2,3)12-17-15(16,18-13-20(4,5)6)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
Clé InChI |
LATCMIBIVVCCDY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CO[As](=O)(C1=CC=CC=C1)OC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


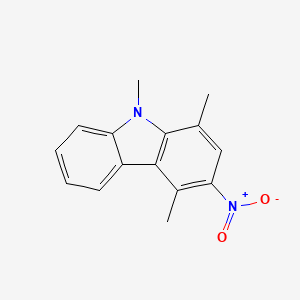

![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
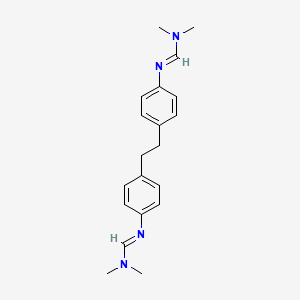

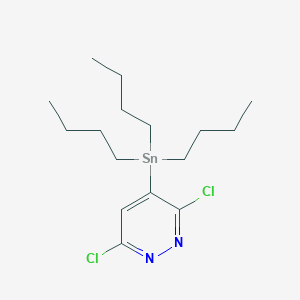
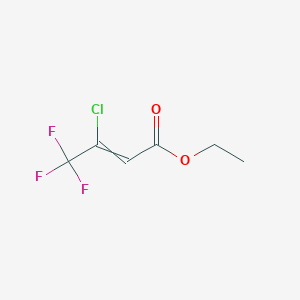
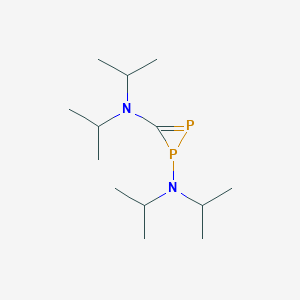
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
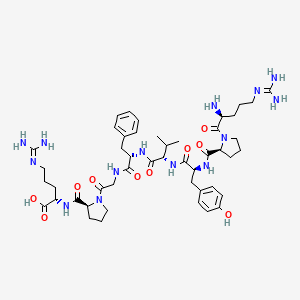

![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
